molecular formula C16H24O7 B1243564 Cryptocaryolone diacetate

Cryptocaryolone diacetate

Cat. No. B1243564
M. Wt: 328.36 g/mol
InChI Key: SIOICFAJWBHYRA-MKJLKUPLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cryptocaryolone diacetate is a natural product found in Cryptocarya latifolia with data available.

Scientific Research Applications

Synthesis Techniques

  • Total Syntheses of Cryptocaryolone Diacetate : Albury and Jennings (2012) describe the total syntheses of both (-)-cryptocaryolone and (-)-cryptocaryolone diacetate, utilizing diastereoselective oxy-Michael addition and selective axial oxocarbenium allylation. This method enabled the preparation of the α-C-glycoside moiety in the bicyclic bridged structure, important for its biological activities (Albury & Jennings, 2012).

  • Enantioselective Syntheses : Smith and O'Doherty (2003) achieved enantioselective syntheses of cryptocaryolone diacetate from ethyl sorbate, emphasizing the importance of stereochemistry in the synthesis of biologically active compounds (Smith & O'Doherty, 2003).

  • Stereoselective Synthesis Using Prins Cyclisation : Yadav et al. (2007) reported a stereoselective synthesis of (+)-cryptocarya diacetate through Prins cyclisation, highlighting innovative strategies for constructing complex natural products (Yadav et al., 2007).

Biological Activities and Applications

  • Potential Antiproliferative Effects : Chen et al. (2022) studied Cryptocaryone, a related compound, and its antiproliferative effects on ovarian cancer cells, suggesting potential applications of similar compounds in cancer research (Chen et al., 2022).

  • NF-κB Signaling Inhibition : Hexum et al. (2012) synthesized cryptocaryone analogues that inhibit NF-κB signaling, indicating a potential for cryptocaryolone diacetate or its analogues in inflammatory and cancer pathways (Hexum et al., 2012).

properties

Product Name

Cryptocaryolone diacetate

Molecular Formula

C16H24O7

Molecular Weight

328.36 g/mol

IUPAC Name

[(2S,4S)-4-acetyloxy-5-[(1S,3S,5R)-7-oxo-2,6-dioxabicyclo[3.3.1]nonan-3-yl]pentan-2-yl] acetate

InChI

InChI=1S/C16H24O7/c1-9(20-10(2)17)4-12(21-11(3)18)5-13-6-14-7-15(22-13)8-16(19)23-14/h9,12-15H,4-8H2,1-3H3/t9-,12-,13-,14+,15-/m0/s1

InChI Key

SIOICFAJWBHYRA-MKJLKUPLSA-N

Isomeric SMILES

C[C@@H](C[C@@H](C[C@H]1C[C@@H]2C[C@H](O1)CC(=O)O2)OC(=O)C)OC(=O)C

Canonical SMILES

CC(CC(CC1CC2CC(O1)CC(=O)O2)OC(=O)C)OC(=O)C

synonyms

cryptocaryolone diacetate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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